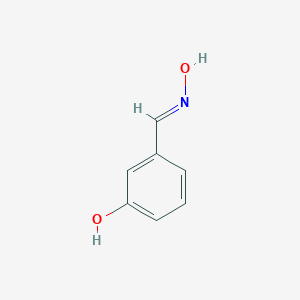

3-羟基苯甲醛肟

描述

3-Hydroxybenzaldehyde oxime is an organic compound . It is a colorless solid and has a molecular weight of 137.14 . The IUPAC name for this compound is 3-hydroxybenzaldehyde oxime .

Synthesis Analysis

The synthesis of oximes from aryl aldehydes, such as 3-Hydroxybenzaldehyde, can be prepared using hydroxylamine hydrochloride . The obtained oxime compounds were synthesized at maximum efficiency in mineral water at room temperature . This method is economical, practical, and environmentally friendly .Molecular Structure Analysis

The molecular structure of 3-Hydroxybenzaldehyde oxime can be represented by the linear formula C7H7NO2 . More detailed structural information can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis

The reaction of oximes from aryl aldehydes was prepared using hydroxylamine hydrochloride . The addition elimination reaction, one of the important reactions of organic chemistry, was carried out using local sources . With this reaction, aryl oximes were obtained from aryl aldehydes in mineral water under catalyst-free conditions .科学研究应用

3-羟基苯甲醛肟:科学研究应用

合成化学: 肟,包括 3-羟基苯甲醛肟,经常用作有机合成的中间体。 它们可以进行各种反应,例如环化和金属催化的交叉偶联,形成用于药物或材料科学的复杂分子 .

材料科学: 由于其动态特性,肟被用于创建共价可适应网络 (CAN)。 这些网络在自修复材料和响应性表面方面具有应用 .

未来方向

作用机制

Target of Action

It is known that oximes, in general, can interact with various biological targets, including enzymes and receptors .

Mode of Action

The mode of action of 3-Hydroxybenzaldehyde oxime involves the formation of an oxime In this process, the oxygen atom acts as a nucleophile in competition with nitrogen. On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It is known that oximes can influence various biochemical pathways due to their ability to interact with different biological targets .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

It is known that oximes can have various biological effects depending on their specific targets and mode of action .

生化分析

Biochemical Properties

3-Hydroxybenzaldehyde Oxime is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a substrate of aldehyde dehydrogenase (ALDH) in rats and humans . The nature of these interactions is complex and can influence various biochemical reactions.

Cellular Effects

3-Hydroxybenzaldehyde Oxime has been found to exhibit vasculoprotective effects by lowering vascular smooth muscle cell proliferation and endothelial cells inflammation . This suggests that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-Hydroxybenzaldehyde Oxime involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it forms an oxime in an essentially irreversible process as the adduct dehydrates .

Metabolic Pathways

3-Hydroxybenzaldehyde Oxime is involved in certain metabolic pathways. For instance, it is a substrate of aldehyde dehydrogenase (ALDH) in rats and humans

属性

IUPAC Name |

3-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7-3-1-2-6(4-7)5-8-10/h1-5,9-10H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEZCGOWIADGFY-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

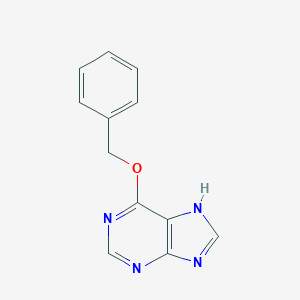

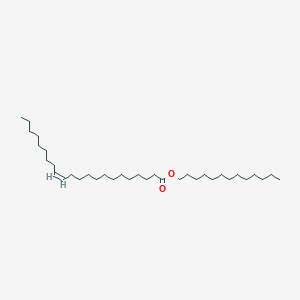

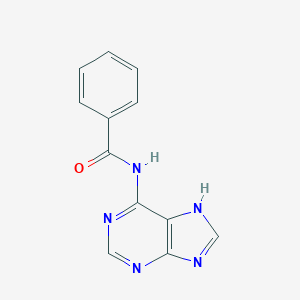

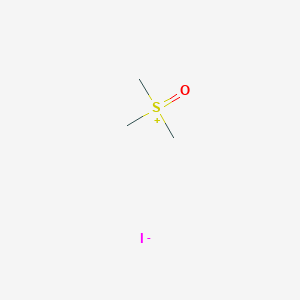

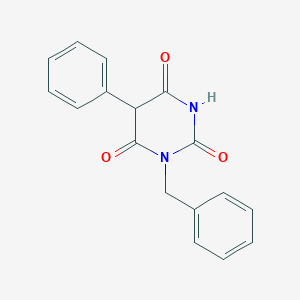

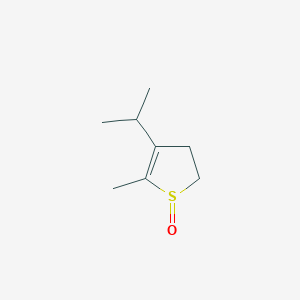

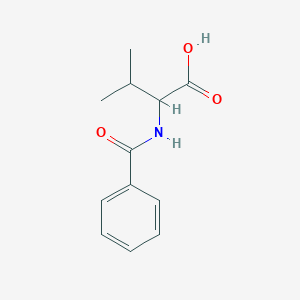

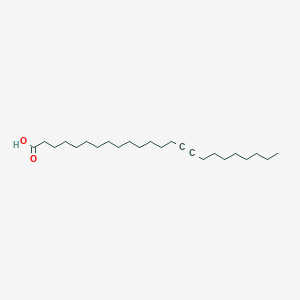

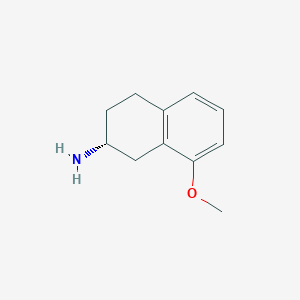

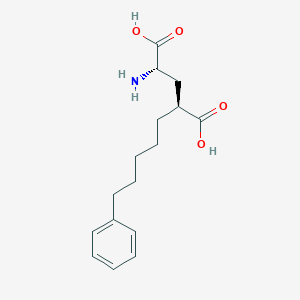

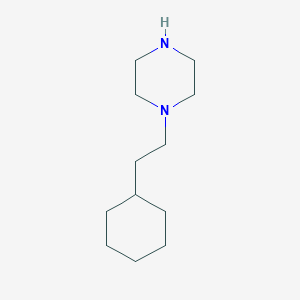

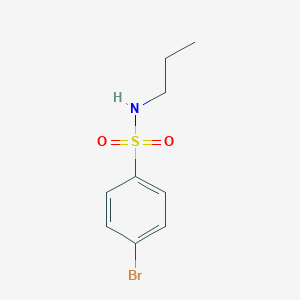

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。